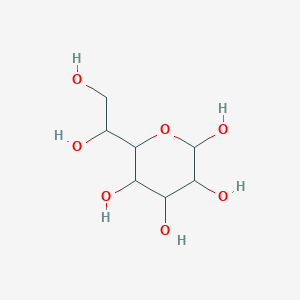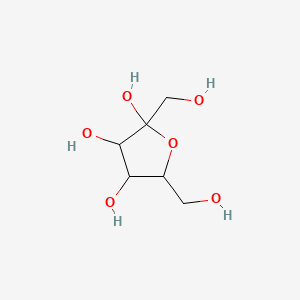
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, also known as β-D-fructofuranose, is a monosaccharide with the molecular formula C6H12O6. It is a derivative of fructose and is commonly found in various fruits and honey. This compound is a key intermediate in the metabolism of carbohydrates and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of sucrose, which yields fructose and glucose. The fructose is then isolated and purified to obtain the desired compound. Another method involves the enzymatic conversion of glucose to fructose using glucose isomerase.
Industrial Production Methods
In industrial settings, this compound is typically produced through the enzymatic isomerization of glucose. This process involves the use of immobilized glucose isomerase enzymes, which convert glucose into fructose under controlled conditions. The resulting fructose is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form mannitol or sorbitol using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acid chlorides and alcohols are often used in the presence of a base.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Mannitol, Sorbitol
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a key intermediate in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: It is used in the development of pharmaceuticals and as a sweetener in medical formulations.
Industry: It is employed in the production of food additives, sweeteners, and biofuels.
Wirkmechanismus
The mechanism of action of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol involves its role as a substrate in enzymatic reactions. It is metabolized by enzymes such as fructokinase and aldolase, which convert it into intermediates that enter various metabolic pathways. These pathways include glycolysis and the pentose phosphate pathway, which are essential for energy production and biosynthesis.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be compared with other similar compounds such as glucose, mannose, and galactose. While all these compounds are monosaccharides, this compound is unique due to its specific structure and role in fructose metabolism. Unlike glucose, which is primarily involved in glycolysis, this compound is a key intermediate in the fructose metabolic pathway.
List of Similar Compounds
- Glucose
- Mannose
- Galactose
Eigenschaften
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)




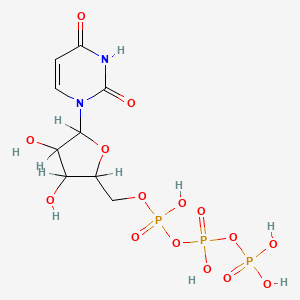
![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)
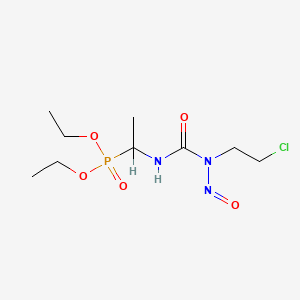
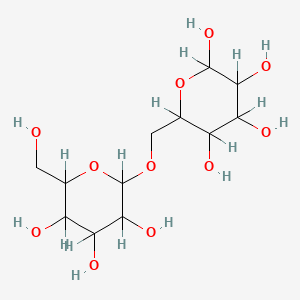

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
